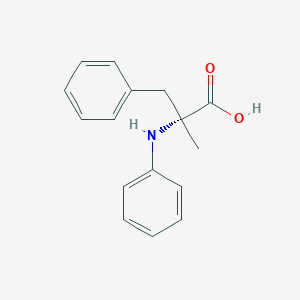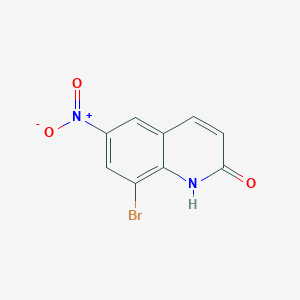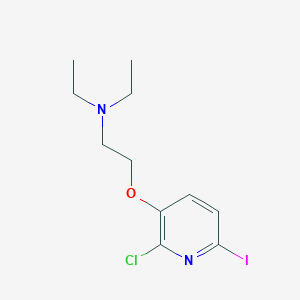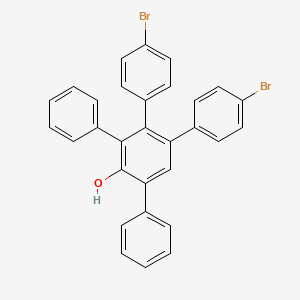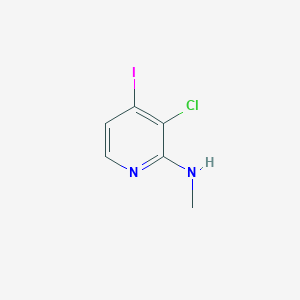![molecular formula C16H21FO5 B13903983 8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] is a synthetic organic compound with the molecular formula C16H21FO5 and a molecular weight of 312.33 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a tetralin moiety, and the presence of a fluoro substituent and a methoxyethoxymethoxy group.
Métodos De Preparación
The synthesis of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxolane ring.
Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methoxyethoxymethoxy group: This step involves the reaction of the intermediate compound with a suitable alkylating agent to introduce the methoxyethoxymethoxy group.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] has various scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The fluoro substituent and the spiro structure may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxyethoxymethoxy group may enhance its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] include:
8’-Fluoro-7’-iodo-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin]: This compound has an additional iodo substituent, which may alter its reactivity and biological activity.
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene], 8’-fluoro-3’,4’-dihydro-6’-(phenylmethoxy): This compound has a phenylmethoxy group instead of the methoxyethoxymethoxy group, which may affect its chemical and physical properties.
The uniqueness of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] lies in its specific combination of substituents and its spiro structure, which may confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H21FO5 |
|---|---|
Peso molecular |
312.33 g/mol |
Nombre IUPAC |
5'-fluoro-7'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C16H21FO5/c1-18-4-5-19-11-20-13-8-12-2-3-16(21-6-7-22-16)10-14(12)15(17)9-13/h8-9H,2-7,10-11H2,1H3 |
Clave InChI |
WJFDETFLTLQWCF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCOC1=CC2=C(CC3(CC2)OCCO3)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
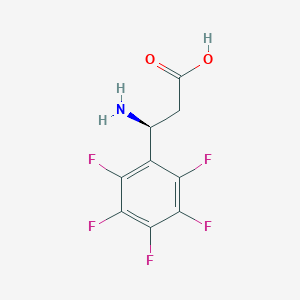
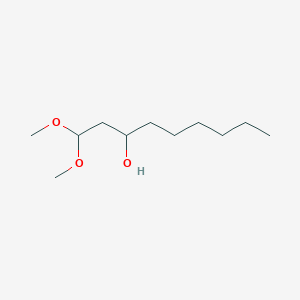
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)

